Bullatacin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

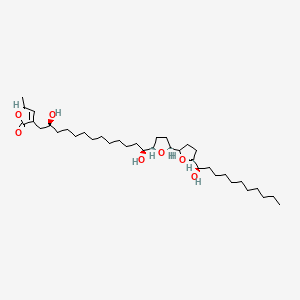

Bullatacin is a natural product found in Annona squamosa, Artemisia apiacea, and other organisms with data available.

科学的研究の応用

Antitumor Activity

Bullatacin has been extensively studied for its antitumor effects. Research indicates that it induces apoptosis in various cancer cell lines, including colon cancer (SW480 and HT-29), lung cancer (A549), and breast cancer (MCF-7).

Overcoming Multidrug Resistance

This compound has demonstrated efficacy against multidrug-resistant cancer cells, which pose significant challenges in chemotherapy. It has been shown to induce apoptosis in ABCB1-overexpressing cells (MDR KBv200), highlighting its potential as a therapeutic agent for resistant cancers .

Case Study: Multidrug-Resistant Cells

In a study involving MDR human mammary adenocarcinoma cells (MCF-7/Adr), this compound exhibited cytotoxicity that was significantly higher than conventional chemotherapeutic agents like doxorubicin. The compound's ability to overcome resistance mechanisms makes it a valuable candidate for further research in cancer treatment .

Cytotoxic Potency Comparison

This compound's cytotoxic potency has been compared with established chemotherapy drugs, showcasing its superior effectiveness:

| Cell Line | This compound Potency | Comparison Drug | Relative Potency |

|---|---|---|---|

| A549 (Lung Cancer) | 10^4 - 10^5 times more potent | Doxorubicin | Higher |

| MCF-7 (Breast Cancer) | 250 times more potent | Doxorubicin | Higher |

| L1210 (Murine Leukemia) | 300 times more effective | Taxol | Higher |

In Vivo Studies

This compound has shown promising results in vivo, demonstrating significant antitumor effects with low toxicity to normal tissues. This characteristic is crucial for developing safer cancer therapies .

Future Directions and Research Needs

While the current findings on this compound are promising, further research is necessary to fully elucidate its mechanisms of action and potential side effects. Investigating its pharmacokinetics, optimal dosing regimens, and combination therapies with other anticancer agents could enhance its clinical applicability.

化学反応の分析

Key Synthetic Reactions

Bullatacin's synthesis relies on stereoselective reactions to construct its bis-tetrahydrofuran (bis-THF) core and γ-lactone moiety.

Diastereoselective [3+2] Annulation

The bis-THF fragment is synthesized via a [3+2] annulation between enantiomerically enriched allylsilane 3 and racemic aldehyde 4 (Figure 1). This reaction proceeds with ≥20:1 diastereoselectivity under chelate-controlled conditions .

| Reactants | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Allylsilane 3 + Aldehyde 4 | Lewis acid catalysis (e.g., BF₃·OEt₂) | Bis-THF 15 | ≥20:1 ds |

Mechanism : The reaction involves kinetic resolution, where the (R)-allylsilane reacts preferentially with the aldehyde, while the (S)-allylsilane remains unreacted .

γ-Lactone Formation

The γ-lactone is synthesized via:

-

Aldol Reaction : Forms the carbon skeleton.

-

Acidic Lactonization : Cyclizes the intermediate into the lactone .

-

Elimination : Produces the final unsaturated lactone under mild basic conditions .

Glycosylation for Solubility Enhancement

This compound derivatives are glycosylated to improve aqueous solubility while retaining cytotoxicity (Figure 2) :

-

Reaction : Conjugation with glucose/galactose via Huisgen cycloaddition (click chemistry).

-

Result : Derivatives show similar anticancer activity (IC₅₀ ≈ 10⁻⁷–10⁻⁸ M) but improved solubility (e.g., galactosylated squamocin: 1.37 mg/mL in PBS) .

Mechanistic Reactions in Biological Activity

This compound induces apoptosis via mitochondrial pathways, involving:

-

ROS Generation : Triggers oxidative stress in cancer cells .

-

Mitochondrial Membrane Permeabilization : Releases cytochrome c, activating caspase-9 and -3 .

-

Immunogenic Cell Death (ICD) : Upregulates DAMPs (e.g., calreticulin, HMGB1) through endoplasmic reticulum stress .

Table 2: Key Reaction Metrics

| Reaction Step | Yield | Key Conditions | Reference |

|---|---|---|---|

| [3+2] Annulation | 85% | BF₃·OEt₂, CH₂Cl₂, −78°C → 0°C | |

| γ-Lactone Synthesis | 72% | Aldol → Lactonization → Elimination | |

| Glycosylation | 90% | Cu(I) catalyst, RT |

Challenges and Innovations

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Bullatacin’s antitumor mechanisms?

- Methodological Answer :

- In vitro : Use colon cancer cell lines (e.g., HCT116) treated with this compound (0–8 nM) to assess cytotoxicity via flow cytometry (annexin V/PI staining) and mitochondrial membrane potential assays .

- In vivo : Employ murine H22 hepatocellular carcinoma models (e.g., C57BL/6J mice) to evaluate tumor growth inhibition and immune modulation (e.g., Th1/Th2 cytokine balance via ELISA or flow cytometry) .

- Key Controls : Include cisplatin as a comparator for immunomodulatory effects .

Q. How does this compound induce immunogenic cell death (ICD) in cancer cells?

- Methodological Answer :

- Assay Design : Treat cells with this compound (2–8 nM) and measure ICD markers:

- Surface exposure of calreticulin (flow cytometry) .

- Release of ATP and HMGB1 (luminescence assays/ELISA) .

- Validation : Combine with dendritic cell co-culture experiments to confirm T-cell priming efficacy .

Advanced Research Questions

Q. What mechanisms underlie this compound’s selective cytotoxicity in drug-resistant vs. wild-type cancer cells?

- Methodological Answer :

- Experimental Workflow :

Compare this compound’s IC₅₀ in MCF7/wt vs. MCF7/Adr cells using MTT assays (dose range: 10⁻⁴–1 μg/mL) .

Quantify P-glycoprotein (P-gp) expression via Western blot or immunofluorescence in treated vs. untreated cells .

- Data Interpretation : Correlate P-gp suppression with reversal of drug resistance.

Q. How can contradictory data on this compound’s dose-dependent effects across cell lines be resolved?

- Methodological Answer :

- Meta-Analysis Framework :

- Tabulate IC₅₀ values from multiple studies (see Table 1 ).

- Apply multivariate regression to identify confounding variables (e.g., cell line origin, P-gp expression).

- Table 1 : Dose-Response Variability in this compound Studies

| Cell Line | IC₅₀ (nM) | P-gp Expression | Reference |

|---|---|---|---|

| HCT116 (colon) | 4.2 | Low | |

| MCF7/Adr (breast) | 0.1 | High |

Q. What experimental strategies optimize this compound’s immunomodulatory effects in combination therapies?

- Methodological Answer :

- Combination Design :

- Pair this compound with checkpoint inhibitors (e.g., anti-PD-1) in H22 tumor-bearing mice .

- Measure synergistic effects on IFN-γ/IL-4 ratios (Th1/Th2 balance) and tumor regression rates .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare treatment arms.

Q. Data Contradiction and Validation

Q. Why does this compound restore Th1/Th2 balance in H22 models, while cisplatin fails to do so?

- Methodological Answer :

- Hypothesis Testing :

- Perform transcriptomic profiling (RNA-seq) of tumor-infiltrating lymphocytes to identify this compound-specific pathways (e.g., JAK-STAT signaling) .

- Validate via siRNA knockdown of critical nodes (e.g., STAT4) to confirm mechanism .

Q. Best Practices for Reproducibility

特性

分子式 |

C37H66O7 |

|---|---|

分子量 |

622.9 g/mol |

IUPAC名 |

4-[(2S,13S)-2,13-dihydroxy-13-[(2S,5S)-5-[(2S,5S)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28?,30-,31+,32-,33-,34-,35-,36-/m0/s1 |

InChIキー |

MBABCNBNDNGODA-TVIWBYDISA-N |

SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

異性体SMILES |

CCCCCCCCCC[C@H]([C@@H]1CC[C@H](O1)[C@@H]2CC[C@H](O2)[C@H](CCCCCCCCCC[C@@H](CC3=CC(OC3=O)C)O)O)O |

正規SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

同義語 |

asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。